Lipophilicity Shift vs. Non-Fluorinated Analog
The target compound incorporates a 4-fluoro substituent that is absent in the otherwise identical O-{2-[4-(trifluoromethyl)phenyl]ethyl}hydroxylamine (CAS 345200-92-2) [1]. The latter has a computed XLogP3-AA of 2.2 [1]. Introducing a fluorine atom at the 4-position of the phenyl ring is a well-established tactic in medicinal chemistry to modulate lipophilicity while minimally perturbing molecular size, and standard additive models predict an increase in calculated logP for the target compound relative to the non-fluorinated baseline [2]. For procurement teams evaluating building blocks for lead optimization, this difference in lipophilic character can directly influence membrane permeability, off-target binding, and metabolic clearance rates.
| Evidence Dimension | Calculated lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | Predicted XLogP3-AA approximately 2.4–2.6 (estimated from additive contribution of 4-F substitution) |
| Comparator Or Baseline | O-{2-[4-(Trifluoromethyl)phenyl]ethyl}hydroxylamine (CAS 345200-92-2): XLogP3-AA = 2.2 |
| Quantified Difference | Estimated ΔXLogP3-AA ≈ +0.2 to +0.4 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) per reference [1]; target value estimated via additive fragment contribution |
Why This Matters
A difference of 0.2–0.4 logP units can translate into a measurable shift in membrane permeability and plasma protein binding, making the target compound a meaningfully distinct chemical tool from its non-fluorinated counterpart for medicinal chemistry campaigns.
- [1] PubChem. O-{2-[4-(Trifluoromethyl)phenyl]ethyl}hydroxylamine, CID 52180864. Computed XLogP3-AA = 2.2. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/52180864 View Source
- [2] The N,N,O-Trisubstituted Hydroxylamine Isostere and Its Influence on Lipophilicity and Related Parameters. ACS Med. Chem. Lett. 2022, 13, 5, 799–806. Data demonstrating ΔlogP = −1.8 for hydrocarbon-to-hydroxylamine isostere replacement. View Source
